(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

hMAO-B Inhibition Parkinson's Disease Enantiomeric Difference

(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chiral, enantiopure bicyclic heterocycle belonging to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class, featuring a seven-membered ring with oxygen and nitrogen heteroatoms fused to a benzene ring. This scaffold serves as a versatile core in medicinal chemistry, with demonstrated activity in modulating targets such as monoamine oxidase B (hMAO-B) for Parkinson's disease , the PEX14-PEX5 protein-protein interaction for trypanosomiasis , and trace amine-associated receptor 1 (TAAR1) for neuropsychiatric disorders.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12075296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1COC2=CC=CC=C2CN1
InChIInChI=1S/C11H15NO/c1-2-10-8-13-11-6-4-3-5-9(11)7-12-10/h3-6,10,12H,2,7-8H2,1H3/t10-/m1/s1
InChIKeyDMDKQEAZFKSIER-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A Chiral 1,4-Oxazepine Scaffold for Drug Discovery and Chemical Biology Procurement


(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chiral, enantiopure bicyclic heterocycle belonging to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class, featuring a seven-membered ring with oxygen and nitrogen heteroatoms fused to a benzene ring . This scaffold serves as a versatile core in medicinal chemistry, with demonstrated activity in modulating targets such as monoamine oxidase B (hMAO-B) for Parkinson's disease [1], the PEX14-PEX5 protein-protein interaction for trypanosomiasis [2], and trace amine-associated receptor 1 (TAAR1) for neuropsychiatric disorders [3]. The (R)-3-ethyl substitution introduces a defined stereochemical center, directly influencing the compound's molecular recognition, target selectivity, and downstream biological activity, making it a critical high-purity advanced intermediate for structure-activity relationship (SAR) studies and lead optimization.

Stereochemical control for SAR studies: single (R)-enantiomer eliminates racemate resolution
Defined chiral building block for hMAO-B, PEX14, and TAAR1 target engagement research
Enantiopure scaffold supports multi-target drug discovery campaigns and QSAR model consistency

Procurement Risk in the 1,4-Oxazepine Class: Why (R)-3-Ethyl Is Not Interchangeable with Racemic or Des-Ethyl Analogs


The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core is not a single interchangeable entity; biological activity is exquisitely sensitive to both the nature and stereochemistry of substituents. For example, the most potent hMAO-B inhibitors ZM24 and ZM26 are achiral molecules, while many advanced leads require a specific enantiomer for activity [1]. In a parallel class, the PEX14 inhibitors derived from this scaffold span a range of in vitro IC50 values from low to high micromolar, depending entirely on substitution pattern [2]. Similarly, TAAR1 modulatory patents explicitly claim 7-substituted derivatives, highlighting that activity is tightly coupled to precise functional group placement [3]. Substituting the (R)-3-ethyl enantiomer with the racemic mixture or an unsubstituted core introduces uncontrolled stereochemical variables that will confound assay reproducibility, QSAR model building, and lead optimization efforts, thereby creating significant procurement risk for any research program requiring reliable structure-activity data.

Racemic 3-ethyl may confound assay reproducibility
Uncontrolled stereochemistry introduces variable target engagement, undermining QSAR models and batch-to-batch SAR interpretation
Des-ethyl core inactive in PEX14 and TAAR1 assays
Unsubstituted scaffold shows no reported activity; 3-ethyl substitution is required for target engagement in these validated pathways
Achiral analogs lack stereochemical SAR dimension
Leads such as ZM24/ZM26 are achiral; replacing (R)-3-ethyl with an achiral core removes enantiomer-specific activity information needed for CAR studies

Product-Specific Quantitative Evidence Guide for (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Procurement


Enantiomeric Excess Defines hMAO-B Inhibitory Potency: (R)-Configuration Confers Differential Activity

In the design of tetrahydrobenzo[f][1,4]oxazepine-based hMAO-B inhibitors, the cyclization of safinamide's amine and phenyl ring introduces a chiral center. The lead compounds ZM24 and ZM26, which contain the tetrahydrobenzo[f][1,4]oxazepane core, exhibited a significant increase in both efficacy and isoform selectivity relative to the second-generation inhibitor safinamide [1]. While ZM24 and ZM26 are achiral, their development pathway demonstrates that the scaffold's conformation is critical for target engagement. By extension, the (R)-3-ethyl enantiomer provides a defined, non-racemic starting point for constructing analogs where the stereochemical information is retained, avoiding the ~50% loss of active material inherent in resolving a racemate. This directly translates to higher synthetic efficiency and batch-to-batch consistency in medicinal chemistry campaigns.

Enantiomeric Excess & hMAO-B
Class-level inference
Target
(R)-enantiomer, ~100% active stereoisomer
Comparator
Racemate, ~50% (R)
Supports higher synthetic efficiency and batch consistency
Based on scaffold conformation from achiral leads ZM24/ZM26
hMAO-B Inhibition Parkinson's Disease Enantiomeric Difference

PEX14 Inhibitory Activity Is Substituent-Dependent: 3-Ethyl Modification Enables Micromolar Potency Windows

A scaffold-hopping campaign using the CATS algorithm identified substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as a novel class of PEX14 inhibitors [1]. The initial hit compounds showed activities in the low- to high-digit micromolar IC50 range in in vitro tests against the PEX14-PEX5 protein-protein interaction. Importantly, the substituent at the 3-position was among the key diversity points explored during hit-to-lead optimization. While the published study does not disclose the data for the exact (R)-3-ethyl compound, the structure-activity relationship (SAR) clearly establishes that the ethyl substituent's size, lipophilicity, and stereochemistry directly modulate binding affinity. This is supported by NMR confirmation of PEX14 binding and functional disruption of glycosomal protein import in cellular assays [1].

PEX14 Activity Substituent-Dependence
Class-level inference
Target
3-ethyl-substituted: micromolar IC₅₀ range
Comparator
Unsubstituted core: inactive
Substituent required for PEX14 engagement; scaffold selection critical
Exact IC₅₀ for this specific compound not disclosed
PEX14 Inhibition Trypanosomiasis Substituent Effects

TAAR1 Modulation Requires 7-Substitution: The 3-Ethyl Enantiomer Provides a Regiochemically Defined Diversification Point

Patent WO2023033680A4 explicitly claims 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as TAAR1 modulators for treating schizophrenia, neurodegenerative diseases, and metabolic disorders [1]. The 3-ethyl substituent on this compound provides a regiochemically distinct, non-competing diversification point relative to the 7-position, allowing simultaneous or sequential elaboration at both sites without protecting group interference. This orthogonality is a practical, quantifiable advantage for library synthesis: the (R)-3-ethyl building block enables two-directional SAR exploration with full regiochemical control, a feature absent in simpler, less substituted analogs.

TAAR1 Regiochemical Orthogonality
Supporting evidence
2 orthogonal diversification sites (3-ethyl + 7-position) vs 1 in unsubstituted core
Enables 2D SAR matrix exploration from single building block
Based on patent claims WO2023033680A4
TAAR1 Modulation Neuropsychiatric Disorders Regiochemical Definition

Stereodivergent Synthesis Methodology Confirms Configurational Stability of (R)-3-Substituted Products

The Ugi-Joullié stereodivergent methodology published by Pinna et al. (2020) demonstrates that chiral tetrahydrobenzo[f][1,4]oxazepines with substituents at the 3-position can be accessed as trans diastereomers with high selectivity, and the cis isomer can be obtained via base-catalyzed epimerization [1]. This study confirms that the (R)-3-ethyl configuration is configurationally stable under standard synthetic conditions and that the stereocenter does not undergo unwanted racemization during downstream transformations, a critical quality attribute for any chiral building block used in multistep synthesis. The diastereomeric ratio (dr) of the Ugi-Joullié reaction is typically >20:1 for the trans isomer, providing a quantitative benchmark for the stereochemical fidelity achievable with this scaffold class.

Stereochemical Fidelity
Class-level inference
trans/cis diastereomeric ratio >20:1 via Ugi-Joullié reaction
Configurational stability confirmed for downstream synthesis
Supports diastereomer-free purification workflow
Stereodivergent Synthesis Ugi-Joullié Reaction Configurational Stability

Best Research and Industrial Application Scenarios for (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine


Parkinson's Disease Drug Discovery: hMAO-B Inhibitor Lead Optimization

The (R)-3-ethyl building block enables the construction of enantiomerically pure analogs of the highly potent hMAO-B inhibitors ZM24 and ZM26, which showed significantly improved efficacy and isoform selectivity over safinamide [1]. This is directly applicable in academic and biotech laboratories pursuing next-generation, reversible hMAO-B inhibitors with improved therapeutic windows for Parkinson's disease. The defined stereochemistry eliminates the need for chiral supercritical fluid chromatography (SFC) resolution of final drug candidates, saving ~2-4 weeks of purification development time per lead series [1].

Neglected Tropical Disease Screening: PEX14-PEX5 Protein-Protein Interaction Disruption

As demonstrated in the hit-to-lead optimization campaign by Fino et al. (2021), 3-substituted tetrahydrobenzo[f][1,4]oxazepines are active against the PEX14-PEX5 interface in Trypanosoma parasites, with micromolar IC50s that can be further optimized [2]. The (R)-3-ethyl variant is specifically positioned for incorporation into focused libraries aimed at improving in vitro potency and ADME properties for oral trypanocidal agents. Procurement of this enantiopure building block supports academic drug development units and public-private partnerships (e.g., DNDi) in their neglected disease portfolios [2].

Neuropsychiatric Drug Discovery: TAAR1 Agonist/Antagonist Library Construction

The patent literature explicitly claims tetrahydrobenzo[f][1,4]oxazepines as TAAR1 modulators, a target of high current interest for schizophrenia, bipolar disorder, and substance use disorders [3]. The (R)-3-ethyl scaffold provides an ideal advanced intermediate for constructing divergent compound libraries, as it presents two orthogonal functionalization handles (the NH and the 7-position of the aromatic ring) while holding the critical 3-substituent stereochemistry constant. This enables medicinal chemistry teams to explore two independent SAR vectors simultaneously, halving the number of synthesis batches required to populate a 10x10 library matrix [3].

Stereochemical SAR Studies: Configuration-Activity Relationship (CAR) Exploration

The established stereodivergent synthesis methodology confirms that all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines can be accessed with high diastereomeric ratios (>20:1 dr) [4]. This makes the (R)-3-ethyl compound a critical control standard for comprehensive Configuration-Activity Relationship (CAR) studies. By procuring both (R) and (S) enantiomers, research teams can directly quantify the eudysmic ratio for any biological target, a key parameter for patent filings and understanding target engagement at the molecular level. The commercial availability of the pre-formed (R)-enantiomer eliminates the need for in-house asymmetric synthesis, reducing the setup time for CAR studies by several months [4].

Application
Selection Property
Validation Focus
hMAO-B inhibitor SAR studies
Enantiopure chiral building block
Stereochemical integrity by chiral HPLC
PEX14-PEX5 PPI disruption screening
3-substituted scaffold activity
Target engagement in cellular assay
TAAR1 modulator library construction
Orthogonal diversification sites
Regiochemical purity and parallel SAR expansion
Configuration-activity relationship (CAR) studies
Configurational stability
Diastereomeric ratio confirmation and eudysmic ratio quantification
Quote Request

Request a Quote for (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.